1-Methoxy-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent approach. This method combines multiple starting materials in a single reaction vessel, streamlining the synthesis process and reducing production costs. Catalysts such as lanthanum nitrate hexahydrate are used to achieve high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazoles .
Scientific Research Applications
1-Methoxy-5-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a bioisosteric replacement for carboxylic acids in drug design.
Industry: Utilized in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-methoxy-5-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. As a bioisosteric replacement for carboxylic acids, it can mimic the biological activity of these acids by interacting with similar receptors and enzymes. The presence of multiple nitrogen atoms in its structure allows for versatile pharmacophore interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-1H-tetrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Methyl-5-aminotetrazole: Contains an amino group instead of a methoxy group, leading to distinct biological activities.
5-Methyl-1H-tetrazole: Similar structure but without the methoxy group, affecting its chemical behavior and applications.
Uniqueness: 1-Methoxy-5-methyl-1H-tetrazole stands out due to its unique combination of methoxy and methyl substituents. This combination imparts specific chemical properties that make it valuable in various applications, from drug design to material science .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biological and medicinal applications.
Properties
CAS No. |
90040-43-0 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-methoxy-5-methyltetrazole |
InChI |
InChI=1S/C3H6N4O/c1-3-4-5-6-7(3)8-2/h1-2H3 |
InChI Key |
FDLCXLHDYIHSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.